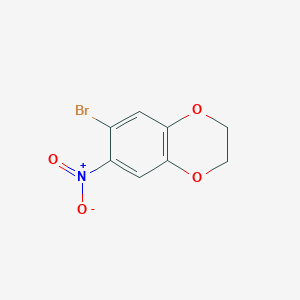

6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-5-3-7-8(14-2-1-13-7)4-6(5)10(11)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFAMONJVJBDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347418 | |

| Record name | 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59820-92-7 | |

| Record name | 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine, a compound of interest in medicinal chemistry and drug discovery.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₄ | ChemScene[1] |

| Molecular Weight | 260.04 g/mol | ChemScene[1] |

| CAS Number | 59820-92-7 | ChemScene[1] |

| IUPAC Name | This compound | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of related nitro-bromo-quinoline and benzodioxane derivatives. The synthesis would likely involve the nitration of a bromo-benzodioxane precursor.

A plausible synthetic route, based on analogous reactions, is the electrophilic nitration of 6-bromo-2,3-dihydro-1,4-benzodioxane. This reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions to achieve regioselective nitration.

Illustrative Experimental Workflow for Nitration:

Caption: A generalized workflow for the synthesis of this compound via nitration.

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of this compound. While publicly accessible raw spectral data is limited, ChemicalBook indicates the availability of ¹H NMR, IR, and mass spectrometry data for this compound.[2]

Expected Spectral Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the four protons of the dihydrodioxine ring. The chemical shifts and coupling constants of the aromatic protons would be influenced by the bromo and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), C-Br stretching, aromatic C-H stretching, and the C-O-C stretching of the dioxine ring.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (260.04 g/mol ) and characteristic isotopic patterns due to the presence of bromine.

Potential Applications in Drug Development

Benzodioxane derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry. While specific biological data for this compound is not yet reported, its structural features suggest potential for further investigation. The presence of the bromo and nitro groups provides handles for further chemical modification, allowing for the generation of a library of derivatives for biological screening.

Logical Relationship for Drug Discovery Potential:

Caption: The potential of this compound as a starting point for drug discovery.

Conclusion

This compound is a chemical compound with potential for further exploration in the fields of organic synthesis and medicinal chemistry. This guide has summarized the currently available information on its chemical properties and provided a logical framework for its synthesis and potential applications. Further experimental investigation is required to fully characterize its physical properties, elucidate its biological activity, and explore its utility as a scaffold in the development of new therapeutic agents.

References

6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine: A Technical Guide for Researchers

CAS Number: 59820-92-7

Molecular Formula: C₈H₆BrNO₄

Molecular Weight: 260.04 g/mol

This technical guide provides a comprehensive overview of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine, a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and potential applications.

Core Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes its known attributes and provides estimated values based on structurally related compounds.

| Property | Value | Source/Basis |

| CAS Number | 59820-92-7 | Public Record |

| Molecular Formula | C₈H₆BrNO₄ | Public Record |

| Molecular Weight | 260.04 g/mol | Calculated |

| Appearance | Likely a yellow or off-white solid | Inferred from related nitroaromatic compounds. |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from structural analogs. |

Synthesis and Experimental Protocols

A potential synthetic pathway is outlined below. This protocol is a generalized procedure and would require optimization for specific laboratory conditions.

Hypothetical Two-Step Synthesis Protocol:

Step 1: Bromination of 2,3-dihydro-1,4-benzodioxine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dihydro-1,4-benzodioxine (1 equivalent) in a suitable inert solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain 6-bromo-2,3-dihydro-1,4-benzodioxine.

Step 2: Nitration of 6-bromo-2,3-dihydro-1,4-benzodioxine

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice-salt bath.

-

Reaction: Slowly add the purified 6-bromo-2,3-dihydro-1,4-benzodioxine from Step 1 to the nitrating mixture while maintaining a low temperature.

-

Reaction Monitoring: Monitor the reaction by TLC to determine completion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Purification: Filter the solid product, wash with cold water until the filtrate is neutral, and then dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield this compound.

Caption: Plausible two-step synthesis of this compound.

Spectral Data

Specific spectral data for this compound is not available in public databases. However, spectral data for the related compound, 6-bromo-1,4-benzodioxane, can provide a reference for expected peak patterns.[1][2][3]

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the dihydrodioxine ring. The chemical shifts of the aromatic protons will be influenced by the bromo and nitro substituents.

Expected IR Spectral Features: The infrared spectrum should exhibit characteristic absorption bands for the C-Br bond, the nitro group (symmetric and asymmetric stretching), the aromatic C-H bonds, and the C-O-C ether linkages of the dioxine ring.

Expected Mass Spectrometry Data: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (260.04 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in medicinal chemistry. The presence of the bromo and nitro functional groups on the benzodioxane scaffold allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

The benzodioxane moiety is a common scaffold in many biologically active compounds. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The bromine atom can participate in various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Caption: Potential synthetic transformations for drug discovery applications.

Safety and Handling

Hazard Statements (Inferred):

-

Harmful if swallowed.

-

Causes skin irritation.

-

May cause respiratory irritation.

-

Causes serious eye irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety goggles.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety evaluation or a specific MSDS. Researchers should always consult relevant safety literature and perform a thorough risk assessment before handling any chemical.

References

An In-depth Technical Guide to 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and plausible synthetic route of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogues to provide a robust predictive profile.

Molecular Structure and Identification

This compound is a substituted aromatic heterocyclic compound. Its core structure consists of a benzene ring fused to a 1,4-dioxane ring, with a bromine atom and a nitro group attached to the benzene moiety at positions 6 and 7, respectively.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₈H₆BrNO₄ |

| Molecular Weight | 260.04 g/mol |

| CAS Number | 59820-92-7 |

Physicochemical Properties (Predicted)

Table 2: Physicochemical Properties of 6-Bromo-1,4-benzodioxane

| Property | Value |

| CAS Number | 52287-51-1 |

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol |

| Boiling Point | 259-260 °C |

| Density | 1.598 g/mL at 25 °C |

| Refractive Index | n20/D 1.588 |

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to this compound involves the electrophilic nitration of 6-Bromo-2,3-dihydro-1,4-benzodioxine. The directing effects of the bromo and the ethylenedioxy groups will influence the regioselectivity of the nitration.

Proposed Synthetic Workflow

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via nitration of 6-Bromo-2,3-dihydro-1,4-benzodioxine.

Materials:

-

6-Bromo-2,3-dihydro-1,4-benzodioxine

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-Bromo-2,3-dihydro-1,4-benzodioxine (1.0 eq) in dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and extract with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of related bromo- and nitro-substituted benzodioxane derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic and the aliphatic protons of the dioxane ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromo and nitro groups.

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.5 | s |

| Aromatic-H | 7.0 - 7.5 | s |

| Dioxane-CH₂ | 4.2 - 4.4 | m |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | 115 - 125 |

| Aromatic C-NO₂ | 140 - 150 |

| Aromatic C-O | 140 - 150 |

| Aromatic C-H | 110 - 120 |

| Dioxane CH₂ | 60 - 70 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3050 - 3150 |

| Aliphatic C-H stretch | 2850 - 3000 |

| Asymmetric NO₂ stretch | 1500 - 1560 |

| Symmetric NO₂ stretch | 1335 - 1385 |

| C-O-C stretch | 1200 - 1300 |

| C-Br stretch | 500 - 600 |

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 6: Predicted Mass Spectrometry Data

| Ion | m/z |

| [M]⁺ | 259/261 (Isotopic pattern for Br) |

| [M-NO₂]⁺ | 213/215 |

Reactivity and Potential Applications

The presence of the nitro and bromo substituents on the aromatic ring makes this compound a versatile intermediate for further chemical modifications. The nitro group can be reduced to an amine, which can then undergo a variety of reactions such as diazotization followed by Sandmeyer reactions. The bromo group can participate in cross-coupling reactions like Suzuki or Heck reactions, allowing for the introduction of various substituents.

Given the prevalence of the benzodioxane scaffold in pharmacologically active compounds, this molecule could serve as a key building block in the synthesis of novel therapeutic agents. The specific substitution pattern may impart unique biological activities, warranting further investigation in drug discovery programs.

Logical Workflow for Further Investigation

An In-depth Technical Guide to the Synthesis Precursors of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis precursors for 6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols for precursor synthesis, and key characterization data.

Introduction

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The targeted compound, this compound, serves as a key intermediate for further chemical modifications, enabling the exploration of novel therapeutic agents. Its synthesis is typically approached through a two-step process involving the bromination of 2,3-dihydro-1,4-benzodioxine followed by the regioselective nitration of the resulting 6-bromo derivative.

Synthesis Pathway

The logical synthetic route to this compound involves two primary electrophilic aromatic substitution reactions. The first step is the bromination of the commercially available 2,3-dihydro-1,4-benzodioxine to introduce a bromine atom at the 6-position. The second step is the nitration of the 6-bromo intermediate, which is expected to yield the 7-nitro product due to the directing effects of the bromo and ether functionalities.

Caption: Synthetic pathway for this compound.

Precursor Synthesis: 6-Bromo-2,3-dihydro-1,4-benzodioxine

The primary precursor for the synthesis of the target molecule is 6-bromo-2,3-dihydro-1,4-benzodioxine. This intermediate can be synthesized via the electrophilic bromination of 2,3-dihydro-1,4-benzodioxine.

Experimental Protocol: Bromination of 2,3-dihydro-1,4-benzodioxine

This protocol is based on general procedures for the bromination of activated aromatic rings.

Materials:

-

2,3-dihydro-1,4-benzodioxine

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane or Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dihydro-1,4-benzodioxine in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bisulfite until the red-orange color disappears.

-

Carefully neutralize the acetic acid by adding a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane or diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data for 6-Bromo-2,3-dihydro-1,4-benzodioxine

| Parameter | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | |

| Molecular Weight | 215.04 g/mol | |

| CAS Number | 52287-51-1 | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 259-260 °C (lit.) | |

| Density | 1.598 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.588 (lit.) |

Characterization Data for 6-Bromo-2,3-dihydro-1,4-benzodioxine

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| δ 6.99 (dd, J = 8.4, 2.1 Hz, 1H) | δ 143.6 |

| δ 6.95 (d, J = 2.1 Hz, 1H) | δ 141.5 |

| δ 6.76 (d, J = 8.4 Hz, 1H) | δ 121.2 |

| δ 4.25 (s, 4H) | δ 118.8 |

| δ 117.2 | |

| δ 113.1 | |

| δ 64.4 | |

| δ 64.2 |

Note: NMR data is compiled from publicly available spectral databases and may vary slightly based on experimental conditions.

Synthesis of this compound

The final step in the synthesis is the nitration of the 6-bromo-2,3-dihydro-1,4-benzodioxine precursor. This electrophilic aromatic substitution is expected to proceed with high regioselectivity to the 7-position.

Experimental Protocol: Nitration of 6-Bromo-2,3-dihydro-1,4-benzodioxine

This protocol is a generalized procedure based on standard nitration methods for aromatic compounds.

Materials:

-

6-Bromo-2,3-dihydro-1,4-benzodioxine

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, carefully add concentrated sulfuric acid and cool it in an ice-salt bath to below 0 °C.

-

Slowly add 6-bromo-2,3-dihydro-1,4-benzodioxine to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 5 °C.

-

In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cold in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of the bromo-compound over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Allow the ice to melt, and then extract the product with dichloromethane.

-

Wash the combined organic layers with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₈H₆BrNO₄ | [1] |

| Molecular Weight | 260.04 g/mol | [1] |

| CAS Number | 59820-92-7 | [1] |

| Appearance | Expected to be a solid | |

| Melting Point | Not available in searched literature | |

| Yield | Not available in searched literature |

Note: Specific experimental data for the final product is limited in the public domain. The provided data is based on database entries.

Experimental Workflow Visualization

Caption: Detailed experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines the key precursors and a plausible synthetic route for this compound. The synthesis relies on two well-established electrophilic aromatic substitution reactions. While detailed experimental data for the final nitration step and the final product's characterization are not extensively reported in readily available literature, the provided protocols, based on analogous reactions, offer a solid foundation for researchers to develop a robust synthetic procedure. The information and diagrams presented herein are intended to support the efforts of scientists and professionals in the field of drug discovery and development.

References

Spectroscopic and Synthetic Elucidation of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization and a plausible synthetic route for 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine. Due to the limited availability of specific experimental data in the public domain for this compound, this document outlines the general methodologies for data acquisition and interpretation. To illustrate these principles, spectroscopic data for the closely related precursor, 6-bromo-2,3-dihydro-1,4-benzodioxane, is provided and analyzed.

Spectroscopic Data Acquisition and Interpretation: A General Workflow

The structural elucidation of a novel or uncharacterized organic compound like this compound relies on the synergistic application of several spectroscopic techniques. Each method provides unique and complementary information about the molecule's structure.

Experimental Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a strong magnetic field. Radiofrequency pulses are applied, and the resulting signals emitted by the atomic nuclei are detected. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) provide detailed information about the chemical environment and connectivity of hydrogen and carbon atoms.

-

Mass Spectrometry (MS): The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This technique provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural determination.

-

Infrared (IR) Spectroscopy: A beam of infrared light is passed through the sample. The absorption of specific frequencies of light corresponds to the vibrational frequencies of different functional groups within the molecule.

Below is a DOT script representing the general workflow for spectroscopic analysis.

Spectroscopic Data for a Related Compound: 6-Bromo-2,3-dihydro-1,4-benzodioxane

To illustrate the expected data, the following tables summarize the spectroscopic information for the precursor, 6-bromo-2,3-dihydro-1,4-benzodioxane.

Table 1: ¹H NMR Data for 6-Bromo-2,3-dihydro-1,4-benzodioxane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.25 | s | 4H | -OCH₂CH₂O- |

| 6.74 | d, J=8.5 Hz | 1H | Ar-H |

| 6.89 | dd, J=8.5, 2.3 Hz | 1H | Ar-H |

| 7.02 | d, J=2.3 Hz | 1H | Ar-H |

Table 2: ¹³C NMR Data for 6-Bromo-2,3-dihydro-1,4-benzodioxane

| Chemical Shift (δ) ppm | Assignment |

| 64.3 | -OCH₂CH₂O- |

| 113.1 | Ar-C |

| 117.8 | Ar-C |

| 119.2 | Ar-C |

| 122.0 | Ar-C |

| 143.5 | Ar-C |

| 144.1 | Ar-C |

Table 3: Mass Spectrometry Data for 6-Bromo-2,3-dihydro-1,4-benzodioxane

| m/z | Interpretation |

| 214/216 | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 185/187 | [M-C₂H₃]⁺ |

| 134 | [M-Br]⁺ |

| 106 | [M-Br-CO]⁺ |

Table 4: IR Spectroscopy Data for 6-Bromo-2,3-dihydro-1,4-benzodioxane

| Wavenumber (cm⁻¹) | Interpretation |

| 3050-2850 | C-H stretching (aromatic and aliphatic) |

| 1590, 1480 | C=C stretching (aromatic) |

| 1280 | C-O-C stretching (asymmetric) |

| 1040 | C-O-C stretching (symmetric) |

| 810 | C-H bending (aromatic, out-of-plane) |

| 680 | C-Br stretching |

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 6-bromo-2,3-dihydro-1,4-benzodioxane. The electron-donating nature of the dioxine ring directs electrophilic aromatic substitution.

Experimental Protocol (Proposed):

-

Dissolution: 6-bromo-2,3-dihydro-1,4-benzodioxane is dissolved in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C) in a round-bottom flask equipped with a magnetic stirrer.

-

Preparation of Nitrating Mixture: A nitrating mixture is prepared by cautiously adding concentrated nitric acid to concentrated sulfuric acid while maintaining a low temperature.

-

Nitration Reaction: The nitrating mixture is added dropwise to the solution of the starting material with vigorous stirring, ensuring the temperature remains low to control the reaction and prevent side products.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

The following DOT script illustrates the proposed synthetic pathway.

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. The provided methodologies and illustrative data serve as a practical resource for researchers in the field of drug discovery and organic synthesis.

An In-Depth Technical Guide to the Infrared Spectroscopy of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-transform infrared (FTIR) spectrum of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine. Due to the limited availability of direct spectral data for this specific compound in public databases, this guide utilizes a predictive approach based on the characteristic absorption frequencies of its constituent functional groups. The information herein is intended to aid researchers in the identification, characterization, and quality control of this and structurally related compounds.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is primarily determined by the vibrational modes of its key functional groups: the aromatic ring, the nitro group (NO₂), the carbon-bromine bond (C-Br), and the cyclic ether (dioxane ring). The predicted absorption bands, their corresponding vibrational modes, and expected intensities are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching |

| 2950 - 2850 | Medium to Weak | Aliphatic C-H stretching (from the dihydrodioxine ring) |

| 1550 - 1475 | Strong | Asymmetric NO₂ stretching |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretching |

| 1360 - 1290 | Strong | Symmetric NO₂ stretching |

| 1250 - 1200 | Strong | Asymmetric Ar-O-C stretching (aryl ether) |

| 1150 - 1050 | Strong | C-O-C stretching (cyclic ether) |

| 1070 - 1020 | Medium | C-Br stretching |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Key Spectral Features and Interpretation

-

Aromatic Region: The presence of the substituted benzene ring will give rise to characteristic C-H stretching vibrations just above 3000 cm⁻¹ and several C=C stretching bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the aromatic ring influences the pattern of the C-H out-of-plane bending vibrations in the fingerprint region (900-675 cm⁻¹), which can be complex.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and exhibits two very characteristic and intense absorption bands. The asymmetric stretching vibration is expected in the 1550-1475 cm⁻¹ range, and the symmetric stretching vibration will appear in the 1360-1290 cm⁻¹ region.[1][2][3] These two strong absorptions are a primary indicator for the presence of the nitro functionality.

-

Ether Linkages: The 1,4-benzodioxine moiety contains both an aryl ether and a cyclic aliphatic ether. The asymmetric C-O-C stretching of the aryl ether is anticipated to be a strong band between 1250 and 1200 cm⁻¹.[4] The C-O-C stretching of the saturated dioxane ring will also produce a strong absorption, typically in the 1150-1050 cm⁻¹ range.[5]

-

Carbon-Bromine Bond: The C-Br stretching vibration is expected to appear in the lower frequency region of the mid-infrared spectrum, typically between 1070 and 1020 cm⁻¹, although its position can be influenced by the surrounding molecular structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

The following provides a general methodology for obtaining the infrared spectrum of a solid sample like this compound using an ATR-FTIR spectrometer.

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Contact: Apply uniform pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Collect the sample spectrum. The number of scans can be varied to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

Data Processing: The instrument's software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the absorbance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after the measurement.

Workflow for IR Spectral Analysis

The following diagram illustrates a typical workflow for the analysis of a compound using infrared spectroscopy.

Caption: A flowchart illustrating the process of infrared spectroscopic analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Mass Spectrometry of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine. Due to the absence of direct experimental mass spectra for this specific compound in publicly available literature, this document outlines a predicted fragmentation pattern based on the known mass spectrometry of analogous structures, including 6-bromo-1,4-benzodioxane and various nitro-aromatic compounds. A generalized experimental protocol for its analysis is also presented.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the nitro group, the bromine atom, and the dihydrodioxine ring. The presence of bromine is a distinct feature, as it will produce a characteristic M+2 isotopic pattern with an intensity ratio of approximately 1:1.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (predicted) | Ion Structure | Fragmentation Pathway | Relative Abundance (Predicted) |

| 260/262 | [M]+• | Molecular Ion | Moderate |

| 230/232 | [M-NO]+ | Loss of nitric oxide | Low |

| 214/216 | [M-NO2]+ | Loss of nitrogen dioxide | High |

| 181 | [M-Br]+ | Loss of bromine radical | Moderate |

| 135 | [M-Br-NO2]+ | Loss of bromine and nitrogen dioxide | High |

| 107 | [C6H3O2]+ | Fragmentation of the dioxine ring | Moderate |

| 77 | [C6H5]+ | Phenyl cation | Low |

Fragmentation Pathway

The fragmentation of this compound is likely to be initiated by the loss of the nitro group, a common fragmentation pathway for aromatic nitro compounds. This can occur via the loss of a nitro radical (-NO2) or nitric oxide (-NO). Subsequent fragmentation may involve the loss of the bromine atom and cleavage of the ethylene dioxy bridge.

Figure 1. Predicted fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a generalized protocol for the analysis of this compound using EI-MS.

1. Sample Preparation:

-

Dissolve a small amount of the purified compound (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Ensure the sample is free of non-volatile salts or buffers.

2. Instrument Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-500

-

Inlet System: Direct insertion probe or gas chromatography (GC) inlet. For direct insertion, the probe temperature should be programmed to ensure sample volatilization without thermal decomposition.

3. Data Acquisition:

-

Acquire a full scan mass spectrum of the sample.

-

If using a GC-MS system, develop a suitable temperature program to ensure good chromatographic separation.

4. Data Analysis:

-

Identify the molecular ion peak, paying attention to the isotopic pattern of bromine (M+ and M+2 peaks of nearly equal intensity).

-

Identify major fragment ions and propose fragmentation mechanisms based on the known fragmentation of similar compounds.

-

Compare the obtained spectrum with theoretical predictions and library data if available.

Figure 2. General experimental workflow for MS analysis.

Concluding Remarks

The mass spectrometric analysis of this compound, while not directly documented, can be reliably predicted based on the established fragmentation patterns of its structural components. The presence of both a bromine atom and a nitro group provides distinct features in the mass spectrum that can be used for its identification and structural elucidation. The experimental protocol provided herein offers a solid foundation for researchers to develop a specific method for the analysis of this and related compounds.

Navigating the Solubility Landscape of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the critical methodologies for determining its solubility and presents an illustrative solubility profile based on the behavior of structurally similar compounds. Furthermore, it explores the potential biological activities and associated signaling pathways that underscore the importance of such solubility assessments in drug discovery and development.

Illustrative Solubility Profile

The following table summarizes a hypothetical solubility profile for this compound in a range of common pharmaceutical solvents. It is crucial to note that this data is illustrative and intended to serve as a template for the presentation of experimentally determined values. The actual solubility should be determined empirically using the protocols outlined in the subsequent section.

| Solvent System (at 25°C) | Predicted Solubility (mg/mL) | Predicted Solubility (µM) | Method of Determination |

| Water (pH 7.4) | < 0.01 | < 38.45 | Shake-Flask Method |

| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.01 | < 38.45 | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | > 50 | > 192250 | Visual Inspection |

| Ethanol | 5 - 10 | 19225 - 38450 | UV-Vis Spectroscopy |

| Polyethylene Glycol 400 (PEG 400) | 10 - 20 | 38450 - 76900 | HPLC |

| Propylene Glycol | 5 - 15 | 19225 - 57675 | HPLC |

Note: The molecular weight of this compound (C8H6BrNO4) is 260.04 g/mol .

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental for its progression through the drug development pipeline. For a poorly soluble compound like this compound, the following experimental protocols are recommended.

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method.[1] This method measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Methodology:

-

Preparation: An excess amount of the solid this compound is added to a known volume of the test solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: The vial is agitated (e.g., using a shaker bath) at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[2]

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to estimate a compound's solubility.[3] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO.

-

Serial Dilution: The stock solution is serially diluted in the aqueous buffer of interest (e.g., PBS) in a microtiter plate.

-

Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours), and the point of precipitation is detected by nephelometry (light scattering) or turbidimetry.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Potential Biological Signaling Pathways

While the specific biological targets of this compound are not extensively characterized, related bromo-nitro aromatic compounds have demonstrated antimicrobial and anti-inflammatory activities.[4][5] These activities suggest potential interactions with key signaling pathways in prokaryotic and eukaryotic cells.

Postulated Antimicrobial Mechanism of Action

The presence of a nitro group on an aromatic ring is a common feature in many antimicrobial agents. A plausible mechanism of action involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species. These reactive species can then damage cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.

Caption: Postulated antimicrobial mechanism of this compound.

General Experimental Workflow for Solubility Screening

The process of determining the solubility of a novel compound involves a series of logical steps, from initial assessment to the selection of an appropriate formulation for further studies. The following diagram illustrates a typical workflow.

Caption: General workflow for solubility testing and formulation development.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability Landscape of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine, a key intermediate in various research and development applications. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's inherent chemical characteristics, potential degradation pathways, and standardized protocols for stability assessment.

Chemical and Physical Properties

This compound is a nitroaromatic compound characterized by its benzodioxane core structure, substituted with a bromine atom and a nitro group. These functional groups significantly influence its chemical reactivity and stability profile. The electron-withdrawing nature of the nitro group and the halogen contribute to the molecule's susceptibility to certain degradation mechanisms.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₄ | ChemScene |

| Molecular Weight | 260.04 g/mol | ChemScene |

| Appearance | Pale yellow to yellow crystalline powder | Typical for nitroaromatic compounds |

| Storage Temperature | 4°C | ChemScene[1] |

Stability Profile and Degradation Pathways

Nitroaromatic compounds, as a class, are known to be resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group. However, they can be susceptible to degradation under thermal, photolytic, and hydrolytic stress conditions. The primary degradation pathways for nitroaromatic compounds often involve the reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino derivatives. The presence of the bromine atom may also influence the degradation profile, potentially leading to dehalogenation reactions under certain conditions.

A proposed degradation pathway for this compound is illustrated below.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, it is imperative to adhere to appropriate storage conditions that mitigate potential degradation.

| Parameter | Recommendation | Rationale |

| Temperature | 4°C | To minimize thermal degradation and slow down potential hydrolytic reactions.[1] |

| Light | Protect from light | Nitroaromatic compounds can be susceptible to photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent potential oxidative degradation, although less common for this class of compounds. |

| Container | Tightly sealed, non-reactive container (e.g., amber glass vial) | To prevent exposure to moisture and light. |

Experimental Protocols for Stability and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following are generalized protocols based on ICH guidelines that can be adapted for this compound.

Hydrolytic Stability

-

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

-

Methodology:

-

Prepare solutions of the compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), basic (0.1 N NaOH), and neutral (purified water) media.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples by a suitable stability-indicating method (e.g., HPLC-UV) to determine the extent of degradation.

-

Oxidative Stability

-

Objective: To evaluate the compound's susceptibility to oxidation.

-

Methodology:

-

Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add a solution of an oxidizing agent (e.g., 3% H₂O₂).

-

Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.

-

At specified time intervals, take samples and analyze them to quantify any degradation.

-

Photostability

-

Objective: To determine the effect of light exposure on the stability of the compound.

-

Methodology:

-

Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be stored in the dark under the same temperature conditions.

-

After the exposure period, analyze both the exposed and control samples to assess the extent of photodegradation.

-

Thermal Stability

-

Objective: To assess the stability of the compound under dry heat conditions.

-

Methodology:

-

Place the solid compound in a controlled temperature oven at an elevated temperature (e.g., 70°C).

-

Expose the compound for a specified duration (e.g., 7, 14, 21 days).

-

At each time point, remove a sample and analyze it to determine the level of degradation.

-

Data Presentation of Potential Degradation

| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Product (Proposed) |

| 0.1 N HCl | 48 hours | 60°C | < 5% | 6-Bromo-7-amino-2,3-dihydro-1,4-benzodioxine |

| 0.1 N NaOH | 24 hours | 60°C | 10-15% | 6-Bromo-7-amino-2,3-dihydro-1,4-benzodioxine and others |

| 3% H₂O₂ | 48 hours | 25°C | < 2% | - |

| Photolytic (ICH Q1B) | - | 25°C | 5-10% | Photodegradation products |

| Thermal (Dry Heat) | 14 days | 70°C | 5-8% | Thermally induced degradation products |

Disclaimer: The quantitative data presented in this table is illustrative and based on the general behavior of nitroaromatic compounds. Actual degradation percentages for this compound may vary and should be determined experimentally.

Conclusion

This compound is a moderately stable compound that requires controlled storage conditions to ensure its integrity. The primary stability concerns are potential degradation under hydrolytic, photolytic, and thermal stress, with the reduction of the nitro group being a key anticipated degradation pathway. The implementation of systematic stability studies, as outlined in this guide, is crucial for understanding its degradation profile and for the development of robust, stability-indicating analytical methods. Adherence to the recommended storage conditions of 4°C and protection from light is essential for preserving the quality and purity of this important research chemical.

References

In-Depth Technical Guide: 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine, a key chemical intermediate in pharmaceutical and agrochemical research. This document details its chemical identity, physical properties, synthesis protocols, and its role in various experimental applications.

Chemical Identity and Synonyms

This compound is a substituted aromatic heterocyclic compound. Its structure features a benzene ring fused to a 1,4-dioxane ring, with bromo and nitro functional groups attached to the benzene moiety. These functional groups make it a versatile building block in organic synthesis.

While the primary designation is this compound, several synonyms are used in chemical literature and supplier catalogs. These are crucial for comprehensive literature searches and material sourcing.

Table 1: Synonyms and Identifiers

| Identifier Type | Value |

| Systematic Name | This compound |

| CAS Number | 59820-92-7[1][2][3] |

| Molecular Formula | C₈H₆BrNO₄[1][2][3] |

| Molecular Weight | 260.04 g/mol [1][2] |

| Alternative Name | 6-Bromo-7-nitro-2,3-dihydrobenzo[b][1][4]dioxine[1] |

Physicochemical Data

Understanding the physicochemical properties of this compound is essential for its handling, application in reactions, and for analytical method development.

Table 2: Quantitative Physicochemical Data

| Property | Value | Source |

| Appearance | White powder | Generic Supplier Data |

| Purity | ≥ 95% | [1] |

| Solubility | Data not available in searched literature | |

| Melting Point | Data not available in searched literature | |

| Boiling Point | Data not available in searched literature |

Note: Specific quantitative data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature. Researchers should refer to supplier-specific documentation or perform their own characterization.

Experimental Protocols

The synthesis of this compound typically involves the nitration of a brominated 1,4-benzodioxane precursor. The following is a generalized experimental protocol based on standard electrophilic aromatic substitution reactions.

Synthesis of this compound

Objective: To synthesize this compound via nitration of 6-Bromo-2,3-dihydro-1,4-benzodioxane.

Materials:

-

6-Bromo-2,3-dihydro-1,4-benzodioxane

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Distilled Water

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Bromo-2,3-dihydro-1,4-benzodioxane in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be done in an ice bath with caution.

-

Nitration Reaction: While maintaining the temperature of the 6-Bromo-2,3-dihydro-1,4-benzodioxane solution at 0-5 °C, add the nitrating mixture dropwise using a dropping funnel over a period of 30-60 minutes with vigorous stirring.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with stirring.

-

Work-up: A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral. If the product oils out, extract the aqueous mixture with a suitable organic solvent like dichloromethane.

-

Neutralization: If an extraction is performed, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Workflow Diagram:

References

6-BROMO-7-NITROBENZO(1,4)DIOXAN: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-7-nitrobenzo(1,4)dioxan is a substituted aromatic heterocyclic compound. Due to the presence of both a bromo and a nitro functional group on the benzodioxan scaffold, this molecule is not typically an end-product but rather a versatile intermediate in organic synthesis. The bromine atom provides a site for carbon-carbon bond formation through various cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening pathways for amide bond formation and other derivatizations. This guide outlines the potential synthetic routes to 6-bromo-7-nitrobenzo(1,4)dioxan, its prospective chemical transformations, and its utility in the synthesis of more complex molecules with potential pharmacological activity.

Introduction

The 1,4-benzodioxan ring system is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] Derivatives of 1,4-benzodioxan have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The strategic placement of functional groups such as bromine and nitro groups on this scaffold creates a powerful building block for the synthesis of diverse chemical libraries for drug discovery.

This technical guide provides a comprehensive overview of the potential uses of 6-bromo-7-nitrobenzo(1,4)dioxan as a synthetic intermediate. While direct literature on this specific compound is scarce, its utility can be inferred from the well-established chemistry of its constituent functional groups and the benzodioxan core.

Proposed Synthesis of 6-BROMO-7-NITROBENZO(1,4)DIOXAN

A plausible synthetic route to 6-bromo-7-nitrobenzo(1,4)dioxan would likely involve a multi-step sequence starting from a commercially available catechol derivative. A potential pathway is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Bromination of 1,4-Benzodioxane

-

To a solution of 1,4-benzodioxane in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) in portions at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 6-bromo-1,4-benzodioxane.

Step 2: Nitration of 6-Bromo-1,4-benzodioxane

-

To a cooled solution (0 °C) of 6-bromo-1,4-benzodioxane in concentrated sulfuric acid, add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography to obtain 6-bromo-7-nitrobenzo(1,4)dioxan.

Table 1: Hypothetical Reaction Parameters for the Synthesis of 6-Bromo-7-nitrobenzo(1,4)dioxan

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | 1,4-Benzodioxane | N-Bromosuccinimide | Acetic Acid | 25 | 4-6 | 80-90 |

| 2 | 6-Bromo-1,4-benzodioxane | HNO₃, H₂SO₄ | H₂SO₄ | 0 to 25 | 2-4 | 60-70 |

Core Applications in Chemical Synthesis

6-Bromo-7-nitrobenzo(1,4)dioxan serves as a key intermediate for the synthesis of a variety of more complex molecules. The two functional groups can be manipulated either sequentially or in a single step to introduce diverse substituents.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl, heteroaryl, or vinyl groups. This is a powerful method for constructing biaryl scaffolds, which are common motifs in pharmacologically active compounds.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine 6-bromo-7-nitrobenzo(1,4)dioxan, an arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).[4]

-

Add an anhydrous solvent (e.g., dioxane/water mixture).

-

Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete.

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) |

| 6-Bromo-7-nitrobenzo(1,4)dioxan | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 |

Reduction of the Nitro Group

The nitro group at the 7-position can be selectively reduced to an amino group, providing a handle for further functionalization, such as amide bond formation, sulfonylation, or diazotization reactions. Common reducing agents include tin(II) chloride, iron in acidic media, or catalytic hydrogenation.[5][6]

Experimental Protocol: Nitro Group Reduction

-

To a solution of 6-bromo-7-nitrobenzo(1,4)dioxan in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride dihydrate.

-

Heat the reaction mixture at reflux for several hours.

-

Cool the mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield 7-amino-6-bromobenzo(1,4)dioxan.

Table 3: Common Reagents for Aromatic Nitro Group Reduction

| Reagent | Conditions | Selectivity |

| SnCl₂·2H₂O | EtOH, reflux | Good for many functional groups |

| Fe / HCl or NH₄Cl | H₂O/EtOH, reflux | Cost-effective, good for large scale |

| H₂, Pd/C | MeOH or EtOH, rt, 1 atm | High yielding, can reduce other groups |

Potential Biological Significance of Derivatives

The derivatives of 6-bromo-7-nitrobenzo(1,4)dioxan are of significant interest to drug development professionals. The 7-amino-6-arylbenzo(1,4)dioxan scaffold, accessible through the synthetic routes described, can be further elaborated to generate libraries of compounds for screening against various biological targets. The benzodioxan core is a known pharmacophore in α-adrenergic receptor antagonists.[7] Furthermore, substituted aminobenzodioxanes could be explored for their potential as kinase inhibitors, antibacterial agents, or other therapeutic applications.

Conclusion

6-Bromo-7-nitrobenzo(1,4)dioxan, while not extensively documented, represents a highly valuable and versatile building block for synthetic and medicinal chemistry. Its dual functionality allows for the introduction of molecular diversity at two distinct positions on the benzodioxan scaffold. The synthetic pathways and transformations outlined in this guide, based on established chemical principles, provide a roadmap for researchers to utilize this compound in the development of novel molecules with potential therapeutic applications. The strategic application of modern synthetic methodologies to this intermediate can pave the way for the discovery of new and effective drug candidates.

References

- 1. air.unimi.it [air.unimi.it]

- 2. scirp.org [scirp.org]

- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine, a key intermediate for the development of various pharmacologically active molecules. The synthesis involves the regioselective nitration of 6-bromo-2,3-dihydro-1,4-benzodioxine. This protocol is intended for professionals in medicinal chemistry, organic synthesis, and drug development, offering a detailed experimental procedure, characterization data, and a visual workflow to ensure clarity and reproducibility.

Introduction

2,3-Dihydro-1,4-benzodioxine derivatives are significant scaffolds in medicinal chemistry, present in a variety of natural products and synthetic pharmaceuticals. These compounds exhibit a broad spectrum of biological activities. The functionalization of the benzodioxine ring is a critical strategy for modulating the therapeutic properties of these compounds. Specifically, this compound serves as a valuable precursor for creating more complex molecules through nucleophilic aromatic substitution of the bromine atom, which is activated by the adjacent electron-withdrawing nitro group. This protocol details a reliable method for the preparation of this compound via the direct nitration of 6-bromo-2,3-dihydro-1,4-benzodioxine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the expected product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |

| 6-Bromo-2,3-dihydro-1,4-benzodioxine | C₈H₇BrO₂ | 215.04 | 1.0 |

| Concentrated Nitric Acid (~70%) | HNO₃ | 63.01 | 1.1 |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | Solvent |

| Product: this compound | C₈H₆BrNO₄ | 260.04 | - |

Experimental Protocol

This procedure is adapted from established methods for the nitration of similar brominated aromatic ethers.

Materials and Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice-salt bath

-

Büchner funnel and filtration apparatus

-

Standard laboratory glassware

-

Rotary evaporator

Reagents:

-

6-Bromo-2,3-dihydro-1,4-benzodioxine

-

Glacial Acetic Acid

-

Concentrated Nitric Acid (~70%)

-

Ethanol (for recrystallization)

-

Distilled water

Procedure:

-

Setup: Equip a 250 mL three-necked flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

-

Dissolution: In the flask, dissolve 6-bromo-2,3-dihydro-1,4-benzodioxine (e.g., 10.75 g, 50 mmol) in 100 mL of glacial acetic acid. Stir the mixture until the starting material is fully dissolved and cool the solution to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid (e.g., 3.5 mL, ~55 mmol) to 25 mL of glacial acetic acid. Cool this mixture to room temperature.

-

Nitration Reaction: Slowly add the nitrating mixture dropwise from the dropping funnel to the stirred solution of 6-bromo-2,3-dihydro-1,4-benzodioxine. Maintain the internal reaction temperature between 0-10 °C throughout the addition, which should take approximately 45-60 minutes.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, pour the reaction mixture slowly into a beaker containing 500 mL of ice-water with stirring. A precipitate of the crude product should form.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral to pH paper to remove any residual acid.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

-

Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. Determine the final yield and characterize the product by melting point, NMR, and IR spectroscopy.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.

-

The quenching of the reaction mixture with ice-water should be performed slowly and cautiously.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: Nitration of 6-bromo-2,3-dihydro-1,4-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the electrophilic nitration of 6-bromo-2,3-dihydro-1,4-benzodioxine. This reaction is a crucial step in the synthesis of various derivatives with potential applications in medicinal chemistry and drug development. The primary product of this reaction is anticipated to be 6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine, a valuable intermediate for further functionalization.

The protocol herein is a representative method adapted from established procedures for the nitration of structurally similar aromatic compounds. Researchers should consider this a starting point and may need to optimize conditions for their specific needs.

Reaction Scheme

The electrophilic nitration of 6-bromo-2,3-dihydro-1,4-benzodioxine is typically achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction proceeds via the attack of the nitronium ion (NO₂⁺) on the electron-rich aromatic ring.

Caption: Nitration of 6-bromo-2,3-dihydro-1,4-benzodioxine.

Quantitative Data Summary

The following table summarizes representative quantitative data for the nitration of a related compound, 4-bromo-1-ethoxybenzene, which can serve as a useful starting point for the nitration of 6-bromo-2,3-dihydro-1,4-benzodioxine.[1]

| Parameter | Value | Reference/Source |

| Reactants | ||

| 6-bromo-2,3-dihydro-1,4-benzodioxine (Starting Material) | (Example: 4.30 g, 20 mmol) | Calculated |

| Molar Mass of Starting Material | 215.05 g/mol | PubChem |

| Concentrated Nitric Acid (Volume) | 10 mL | [1] |

| Concentrated Sulfuric Acid (Volume) | 10 mL | [1] |

| Reaction Conditions | ||

| Temperature | 0-10 °C | [1] |

| Reaction Time | 60 min | [1] |

| Product | ||

| This compound | --- | --- |

| Molecular Formula | C₈H₆BrNO₄ | [2] |

| Molecular Weight | 260.04 g/mol | [2] |

| Expected Yield | Variable | --- |

| Appearance | (Typically a solid) | --- |

Experimental Protocol

This protocol details a standard procedure for the nitration of an activated aromatic ring and is adapted for the specific substrate, 6-bromo-2,3-dihydro-1,4-benzodioxine.

Materials and Equipment:

-

6-bromo-2,3-dihydro-1,4-benzodioxine

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum filtration

-

Melting point apparatus

Procedure:

-

Preparation of the Nitrating Mixture:

-

In a clean, dry Erlenmeyer flask, carefully add 10 mL of concentrated sulfuric acid.[1]

-

Cool the flask in an ice-water bath to below 10°C.[1]

-

Slowly, with continuous swirling, add 10 mL of concentrated nitric acid to the cold sulfuric acid.[1]

-

Keep the nitrating mixture in the ice bath until ready for use.

-

-

Reaction Setup:

-

Dissolve 4.30 g (20 mmol) of 6-bromo-2,3-dihydro-1,4-benzodioxine in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice-water bath, ensuring the internal temperature is maintained between 0°C and 5°C.[1]

-

-

Nitration Reaction:

-

Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 6-bromo-2,3-dihydro-1,4-benzodioxine over 20-30 minutes.[1]

-

Carefully monitor the internal temperature and ensure it does not rise above 10°C.[1]

-

After the addition is complete, allow the reaction to stir in the ice bath for an additional 60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Carefully pour the reaction mixture onto crushed ice in a beaker.

-

Transfer the contents to a separatory funnel.

-

Separate the organic layer (bottom layer, dichloromethane).[1]

-

Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]

-

Decant the dried solution and remove the dichloromethane using a rotary evaporator.[1]

-

-

Purification:

-

The resulting crude solid can be purified by recrystallization.

-

Dissolve the crude product in a minimum amount of hot 95% ethanol.[1]

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1]

-

Collect the purified crystals of this compound by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol and dry them in a desiccator.

-